Cas no 332032-81-2 (1-(3-imidazol-1-ylpropyl)-3-phenylthiourea)

1-(3-imidazol-1-ylpropyl)-3-phenylthiourea Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-imidazol-1-ylpropyl)-3-phenylthiourea
- ST51027141
- AC1MEPYE
- CHEMBL198290
- CTK1B1890
- MolPort-001-029-565
- HMS1782L22
- 1-alkylimidazole thiourea deriv. 33
- STK327495
- ZINC13679593
- AKOS001046123
- ST51027141; AC1MEPYE; CHEMBL198290; CTK1B1890; MolPort-001-029-565; HMS1782L22; 1-alkylimidazole thiourea deriv. 33; STK327495; ZINC13679593; AKOS001046123;
- SCHEMBL76301
- 332032-81-2
- 1-(3-(1H-imidazol-1-yl)propyl)-3-phenylthiourea
- AB00102182-01
- DB-387475
- SR-01000225908-1
- SR-01000225908
- 3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea
- Z45806614
- BDBM7898
- 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea
- EN300-26867624
- CL-283954
- DTXSID60387147
- N-[3-(1H-imidazol-1-yl)propyl]-N'-phenylthiourea
-
- Inchi: InChI=1S/C13H16N4S/c18-13(16-12-5-2-1-3-6-12)15-7-4-9-17-10-8-14-11-17/h1-3,5-6,8,10-11H,4,7,9H2,(H2,15,16,18)
- InChI Key: SHTFQESPDQMQDM-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)NC(=S)NCCCN2C=CN=C2
Computed Properties
- Exact Mass: 260.10956770g/mol
- Monoisotopic Mass: 260.10956770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 74Ų
1-(3-imidazol-1-ylpropyl)-3-phenylthiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26867624-2.5g |
3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea |
332032-81-2 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
Enamine | EN300-26867624-0.25g |
3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea |
332032-81-2 | 95.0% | 0.25g |
$447.0 | 2025-03-20 | |
Enamine | EN300-26867624-1.0g |
3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea |
332032-81-2 | 95.0% | 1.0g |
$485.0 | 2025-03-20 | |
Enamine | EN300-26867624-0.5g |
3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea |
332032-81-2 | 95.0% | 0.5g |
$465.0 | 2025-03-20 | |
Enamine | EN300-26867624-10.0g |
3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea |
332032-81-2 | 95.0% | 10.0g |
$2085.0 | 2025-03-20 | |
Enamine | EN300-26867624-5.0g |
3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea |
332032-81-2 | 95.0% | 5.0g |
$1406.0 | 2025-03-20 | |
Enamine | EN300-26867624-0.05g |
3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea |
332032-81-2 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
Enamine | EN300-26867624-0.1g |
3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea |
332032-81-2 | 95.0% | 0.1g |
$427.0 | 2025-03-20 |
1-(3-imidazol-1-ylpropyl)-3-phenylthiourea Related Literature
-
Derya Osmaniye,Serkan Levent,Begum Nurpelin Sa?l?k,?ennur G?rgülü,Yusuf ?zkay,Zafer As?m Kaplanc?kl? New J. Chem. 2023 47 17558
Additional information on 1-(3-imidazol-1-ylpropyl)-3-phenylthiourea
Comprehensive Overview of 1-(3-imidazol-1-ylpropyl)-3-phenylthiourea (CAS No. 332032-81-2): Properties, Applications, and Research Insights
The compound 1-(3-imidazol-1-ylpropyl)-3-phenylthiourea (CAS No. 332032-81-2) is a specialized thiourea derivative that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This molecule combines an imidazole ring with a phenylthiourea moiety, making it a versatile candidate for drug discovery and material science. Researchers are increasingly exploring its role as a kinase inhibitor or enzyme modulator, aligning with current trends in targeted therapy development.
In recent years, the demand for heterocyclic compounds like 1-(3-imidazol-1-ylpropyl)-3-phenylthiourea has surged, particularly in the context of small-molecule drug design. The imidazole group in its structure is known for participating in hydrogen bonding and metal coordination, which explains its prevalence in bioactive molecules. Meanwhile, the thiourea segment contributes to its potential as a hydrogen bond donor/acceptor, a property highly sought after in medicinal chemistry for improving drug-receptor interactions.
From a synthetic perspective, CAS 332032-81-2 exemplifies modern structure-activity relationship (SAR) optimization strategies. Its propyl linker between the imidazole and thiourea groups offers flexibility in molecular docking studies, a feature frequently queried in computational chemistry forums. This adaptability makes it valuable for high-throughput screening platforms, where researchers investigate its potential against various biological targets.
The compound's physicochemical properties – including its solubility profile and logP value – are critical for formulation scientists addressing common challenges in drug delivery systems. Recent publications have highlighted its stability under physiological conditions, a hot topic in preclinical development discussions. These characteristics position 1-(3-imidazol-1-ylpropyl)-3-phenylthiourea as a promising scaffold for developing new chemical entities with improved bioavailability.
Emerging applications of 332032-81-2 extend to material science, where its dual functional groups enable participation in supramolecular assemblies. This aligns with growing interest in smart materials for sensors and catalysts. The compound's aromatic system coupled with nitrogen-rich components makes it particularly interesting for designing organic electronic materials, a field experiencing rapid growth according to recent patent analyses.
Quality control of 1-(3-imidazol-1-ylpropyl)-3-phenylthiourea involves advanced analytical techniques such as HPLC-MS and NMR spectroscopy, topics frequently searched by laboratory professionals. The compound's chromatographic behavior and spectral fingerprints are well-documented in chemical databases, facilitating its identification in complex matrices – a crucial aspect for researchers validating synthetic pathways or conducting metabolite studies.
Environmental and green chemistry considerations for CAS 332032-81-2 synthesis have gained prominence, reflecting broader industry shifts toward sustainable processes. Recent literature explores catalyst-free routes and atom-economical approaches to producing this compound, addressing common queries about eco-friendly synthesis in organic chemistry communities.
The structure-activity landscape of 1-(3-imidazol-1-ylpropyl)-3-phenylthiourea continues to evolve, with computational studies predicting potential modifications to enhance its target selectivity. These investigations often focus on the electronic effects of substituents on the phenyl ring or variations in the alkyl chain length – key parameters that dominate QSAR modeling discussions in contemporary medicinal chemistry research.
As regulatory requirements for new chemical entities become more stringent, the comprehensive characterization of 332032-81-2 serves as a model for thorough pharmaceutical profiling. Its well-documented spectral data and crystallographic information (when available) provide valuable references for scientists navigating IND submission processes or developing analytical methods for structurally related compounds.
Future research directions for 1-(3-imidazol-1-ylpropyl)-3-phenylthiourea may explore its potential in combination therapies or as a photosensitizer in specialized applications. The compound's electronic transitions and photophysical properties represent underexplored areas that could yield innovative applications in biophotonics or diagnostic imaging, according to emerging hypotheses in interdisciplinary research forums.
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